molecular formula C30H46O5 B1250870 28-Deacetylbelamcandal

28-Deacetylbelamcandal

Cat. No.: B1250870
M. Wt: 486.7 g/mol
InChI Key: XVFORSWJIMCHND-HWEIDYSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

28-Deacetylbelamcandal is a spiro-bicyclic iridal-type triterpenoid first isolated from Iris tectorum and Belamcanda chinensis (). Structurally, it belongs to the iridals, a class of triterpenoids characterized by a unique spiroiridal skeleton (). Its chemical formula is (2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal ().

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(2Z)-2-[(3S,4S,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal

InChI

InChI=1S/C30H46O5/c1-21(2)9-6-10-22(3)11-7-12-24(20-33)26-15-17-30(28(26)34)27(13-8-18-31)25(23(4)19-32)14-16-29(30,5)35/h7,9,11-12,19,26-28,31,33-35H,3,6,8,10,13-18,20H2,1-2,4-5H3/b11-7+,24-12-,25-23-/t26-,27+,28-,29-,30-/m0/s1

InChI Key

XVFORSWJIMCHND-HWEIDYSJSA-N

Isomeric SMILES

CC(=CCCC(=C)/C=C/C=C(/CO)\[C@@H]1CC[C@@]2([C@H]1O)[C@@H](/C(=C(/C)\C=O)/CC[C@]2(C)O)CCCO)C

Canonical SMILES

CC(=CCCC(=C)C=CC=C(CO)C1CCC2(C1O)C(C(=C(C)C=O)CCC2(C)O)CCCO)C

Synonyms

28-deacetylbelamcandal

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Sources

Iridals are widely distributed in Iridaceae plants. Key analogues include:

Compound Source Structural Features
28-Deacetylbelamcandal Iris tectorum, Belamcanda chinensis Spiro-bicyclic core, hydroxyl and methylidene groups
Iso-iridogermanal Belamcanda chinensis Similar spiroiridal skeleton, lacks acetyl group
16-O-Acetyl-iso-iridogermanal Belamcanda chinensis Acetylated at C-16, enhancing lipophilicity
Iritectol B Iris spp. Additional epoxide ring, apoptotic activity

Mechanistic Differences

  • PKC Activation : 28-Deacetylbelamcandal’s spiro-bicyclic structure allows optimal interaction with PKC’s regulatory domain, unlike iso-iridogermanal, which shows weaker binding ().
  • Tumor Promotion : Only 28-Deacetylbelamcandal and phorbol esters (e.g., TPA) demonstrate tumor-promoting activity via PKC-RasGRP3 signaling ().
  • Therapeutic Potential: Iritectol B and iso-iridogermanal exhibit stronger cytotoxicity against cancer cells but lack tumor-promoting effects, making them safer candidates for drug development ().

Research Implications and Gaps

  • Safety Concerns : 28-Deacetylbelamcandal’s tumor-promoting activity limits its therapeutic use, though it remains a valuable tool for studying PKC pathways .
  • Underexplored Analogues : Compounds like iridobelamal A () require further study to assess their pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
28-Deacetylbelamcandal
Reactant of Route 2
28-Deacetylbelamcandal

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